molecular formula C6H12ClNO3 B15301655 Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride

Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride

Cat. No.: B15301655
M. Wt: 181.62 g/mol
InChI Key: NBJIDHOEXRVXHP-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the azetidine ring.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the azetidine ring with a hydroxyl group and an ester moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-2-hydroxyacetate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5(8)4-2-7-3-4;/h4-5,7-8H,2-3H2,1H3;1H

InChI Key

NBJIDHOEXRVXHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CNC1)O.Cl

Origin of Product

United States

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